(3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine
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Overview
Description
(3-(4-(Trifluoromethyl)phenyl)bicyclo[111]pentan-1-yl)methanamine is a compound characterized by its unique bicyclo[111]pentane structure, which is further substituted with a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the trifluoromethyl group and the amine functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying steric effects and electronic properties in organic reactions.
Biology
In biological research, this compound can be used to develop new pharmaceuticals. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a valuable moiety in drug design.
Medicine
Medicinally, derivatives of this compound may exhibit various pharmacological activities, including anti-inflammatory and anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(3-(4-(trifluoromethyl)benzyl)bicyclo[1.1.1]pentan-1-yl)methanol
- 1-[4-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]phenyl]ethanone
Uniqueness
Compared to similar compounds, (3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine stands out due to its amine functionality, which allows for further derivatization and functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H14F3N |
---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-3-1-9(2-4-10)12-5-11(6-12,7-12)8-17/h1-4H,5-8,17H2 |
InChI Key |
QAJAGZQGGXAYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)C(F)(F)F)CN |
Origin of Product |
United States |
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